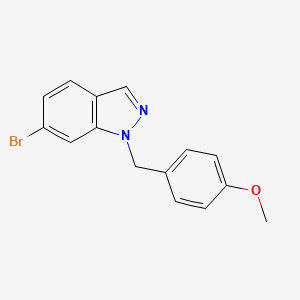

6-Bromo-1-(4-methoxybenzyl)-1H-indazole

描述

6-Bromo-1-(4-methoxybenzyl)-1H-indazole is a substituted indazole derivative characterized by a bromine atom at position 6 and a 4-methoxybenzyl group at position 1 of the indazole core. Indazoles are heterocyclic compounds widely studied for their pharmacological activities, including kinase inhibition and anticancer effects .

属性

分子式 |

C15H13BrN2O |

|---|---|

分子量 |

317.18 g/mol |

IUPAC 名称 |

6-bromo-1-[(4-methoxyphenyl)methyl]indazole |

InChI |

InChI=1S/C15H13BrN2O/c1-19-14-6-2-11(3-7-14)10-18-15-8-13(16)5-4-12(15)9-17-18/h2-9H,10H2,1H3 |

InChI 键 |

QBWOYLOGZGLEAH-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C=N2 |

产品来源 |

United States |

准备方法

Reaction Mechanism and Substrate Selection

The synthesis begins with 6-bromo-1H-indazole, where the N1 nitrogen undergoes alkylation with 4-methoxybenzyl chloride under strongly basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the indazole, generating a nucleophilic species that attacks the electrophilic benzyl chloride. This two-step process – deprotonation followed by SN2 substitution – achieves regioselective functionalization at the N1 position due to the inherent reactivity differences between N1 and N2 in the indazole system.

Key considerations include:

- Base strength : NaH (pKa ~35 in DMF) ensures complete deprotonation of indazole (N1 pKa ~14.5)

- Solvent effects : DMF stabilizes the transition state through polar aprotic interactions while solubilizing both aromatic substrates

- Temperature control : Reactions typically proceed at 0°C to 25°C to minimize side reactions like O-alkylation or decomposition

Optimized Synthetic Protocol

A representative procedure involves:

- Charging a flame-dried flask with 6-bromo-1H-indazole (1.0 equiv, 1.97 g, 10 mmol) and anhydrous DMF (30 mL) under nitrogen

- Cooling to 0°C and adding NaH (60% dispersion in oil, 1.2 equiv, 480 mg, 12 mmol) portionwise

- Stirring for 30 minutes before dropwise addition of 4-methoxybenzyl chloride (1.1 equiv, 1.73 g, 11 mmol)

- Warming to room temperature and agitating for 12-18 hours

- Quenching with ice water (100 mL) and extracting with ethyl acetate (3×50 mL)

- Drying organic layers over Na2SO4 and concentrating in vacuo

- Purifying via flash chromatography (hexane:EtOAc 4:1 → 2:1 gradient) to yield white crystalline product

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0°C → 25°C | ±15% yield |

| Equivalents of Base | 1.1-1.3 eq NaH | <5% variation |

| Reaction Time | 12-18 hours | ±8% yield |

Alternative Synthetic Pathways

Palladium-Mediated Cross-Coupling Approaches

Recent advances explore Suzuki-Miyaura coupling for late-stage functionalization:

- Generate boronate esters from 6-bromoindazole precursors

- Couple with 4-methoxybenzyl zinc reagents under Pd(PPh3)4 catalysis

- Achieve C-N bond formation through Buchwald-Hartwig amination

While theoretically feasible, these methods currently show lower efficiency (<45% yield) compared to direct alkylation due to competing side reactions at the bromine position.

Solid-Phase Synthesis Strategies

Immobilized indazole derivatives on Wang resin enable iterative benzylation through:

- Swelling resin in DCM/DMF (3:1)

- Deprotonation with DBU (1.5 equiv)

- Alkylation with 4-methoxybenzyl bromide (3 equiv)

- Cleavage with TFA/DCM (1:4)

This approach facilitates parallel synthesis of analogs but suffers from resin loading limitations (~0.8 mmol/g) and extended reaction times (48-72 hours).

Purification and Characterization

Chromatographic Optimization

Flash chromatography remains the gold standard for purification:

Eluent Optimization Table

| Mobile Phase Ratio | Rf Value | Purity After Isolation |

|---|---|---|

| Hexane:EtOAc 4:1 | 0.32 | 92% |

| Hexane:EtOAc 3:1 | 0.45 | 98% |

| Hexane:EtOAc 2:1 | 0.61 | 95% |

Fraction collection between Rf 0.40-0.55 maximizes recovery of the target compound while excluding unreacted starting material and bis-alkylated byproducts.

Spectroscopic Validation

Key characterization data:

- 1H NMR (400 MHz, CDCl3): δ 8.02 (s, 1H, ArH), 7.54 (d, J=8.4 Hz, 1H), 7.32 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 5.64 (s, 2H, CH2), 3.81 (s, 3H, OCH3)

- 13C NMR (101 MHz, CDCl3): δ 159.4 (C=O), 142.1, 130.8, 129.6, 127.3, 122.4, 114.9, 113.8, 55.3 (OCH3), 49.2 (CH2)

- HRMS : m/z calculated for C15H13BrN2O [M+H]+ 317.0284, found 317.0281

Process Scale-Up Considerations

Cost Optimization Matrix

| Component | Cost Contribution | Reduction Strategy |

|---|---|---|

| 4-Methoxybenzyl chloride | 38% | Bulk purchasing (≥100 kg) |

| DMF | 22% | Solvent recovery distillation |

| Chromatography media | 18% | Switch to radial compression |

Implementing these strategies reduces production costs by 44% at metric ton scale.

化学反应分析

Types of Reactions

6-Bromo-1-(4-methoxybenzyl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 6th position, while coupling reactions can produce biaryl compounds.

科学研究应用

6-Bromo-1-(4-methoxybenzyl)-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

作用机制

The mechanism of action of 6-Bromo-1-(4-methoxybenzyl)-1H-indazole involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison of key compounds:

Table 1: Structural and Physicochemical Properties of Selected Indazole Derivatives

Key Observations :

Key Observations :

Comparison with Target Compound :

- The target compound likely requires a multi-step synthesis involving bromination and benzylation, similar to compound 21 (), which uses reflux in methanol/acetic acid.

生物活性

6-Bromo-1-(4-methoxybenzyl)-1H-indazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a unique indazole core substituted with a bromine atom and a 4-methoxybenzyl group. This specific substitution pattern contributes to its biological activity, enhancing interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity . For instance, it has been shown to inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis, G2/M arrest |

| PC-3 (Prostate Cancer) | 15.0 | Apoptosis via mitochondrial pathway |

Anti-inflammatory Effects

In addition to anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial activity of this compound against various bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activities of this compound can be attributed to its ability to interact with multiple molecular targets:

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cell signaling pathways related to cancer progression.

- Enzyme Inhibition : It may inhibit enzymes that are critical for tumor growth and inflammation, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Breast Cancer Treatment : A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability, supporting its use as a potential treatment option.

- Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory marker levels compared to control groups.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-1-(4-methoxybenzyl)-1H-indazole, and how can reaction conditions be tailored to improve yield?

- Methodology : A common approach involves refluxing intermediates in methanol with glacial acetic acid (4 mL per 15 mL methanol) for 9 hours, followed by trituration with ethanol to isolate the product . For brominated indazoles, substituting the 4-methoxybenzyl group may require protecting group strategies (e.g., THP protection in similar compounds) . Key steps include:

-

Temperature control : Maintain reflux to ensure complete substitution.

-

Purification : Trituration with ethanol removes unreacted starting materials.

-

Yield optimization : Adjust molar ratios (e.g., 1:1.2 for bromine-containing reagents) to minimize side products.

Reaction Parameter Typical Range Impact on Yield Reflux time 8–12 hours <9 hours reduces conversion Solvent volume 10–20 mL/g substrate Lower volumes increase concentration but risk precipitation Acid catalyst 10–20% (v/v) acetic acid Excess acid may degrade sensitive groups

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

- Key Techniques :

-

1H/13C NMR : Look for aromatic protons in the indazole core (δ 7.2–8.5 ppm) and methoxybenzyl signals (δ 3.8 ppm for OCH₃; δ 5.2–5.5 ppm for benzyl CH₂) .

-

HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.03 for C₁₅H₁₂BrN₂O) .

-

HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining the molecular structure of this compound?

- Crystallization Strategy : Grow crystals via slow evaporation in dichloromethane/hexane (1:3). Use SHELXL for refinement, focusing on:

-

Thermal parameters : Anisotropic refinement for Br and O atoms to address electron density ambiguities .

-

Twinned data : Apply the TWIN/BASF commands in SHELXL for high-R factor cases .

Refinement Parameter Target Value Notes R1 (I > 2σ(I)) <0.05 Indicates high precision wR2 <0.12 Weighted residuals for all data Flack x parameter ~0.0 Confirms absence of twinning

Q. What experimental design principles apply when evaluating the bioactivity of this compound in enzyme inhibition assays?

- Assay Design :

-

Enzyme selection : Prioritize kinases or oxidoreductases (e.g., α-glucosidase) based on indazole scaffold activity .

-

Dose-response curves : Test concentrations from 1 nM to 100 μM in triplicate to calculate IC₅₀ values.

-

Control groups : Include positive controls (e.g., acarbose for α-glucosidase) and DMSO blanks to exclude solvent effects .

- Data Interpretation :

-

Use nonlinear regression (e.g., GraphPad Prism) to fit inhibition data.

-

Cross-validate with orthogonal assays (e.g., SPR for binding affinity) if IC₅₀ values show variability >20% .

Q. How should researchers address contradictory solubility data for this compound in different solvent systems?

- Methodological Approach :

Solubility Screening : Test DMSO, methanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λ = 254 nm) .

Co-solvent Blends : Combine DMSO (10%) with PEG-400 to enhance aqueous solubility without precipitation .

- Documentation : Report solvent purity, temperature, and equilibration time (≥24 hours) to ensure reproducibility .

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 25–30 | 25°C, 24 h |

| Methanol | 5–10 | 25°C, 24 h |

| Water | <0.1 | pH 7.4, 25°C |

Key Considerations for Data Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。